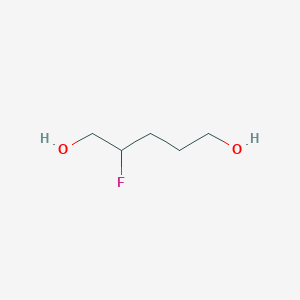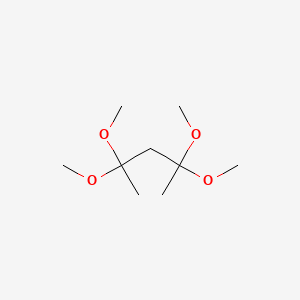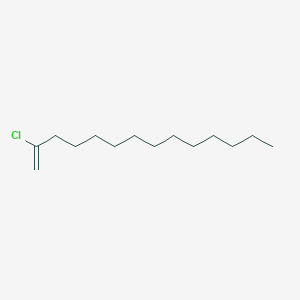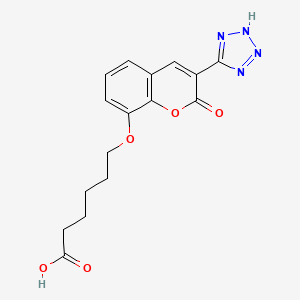
2,4,6-Tris(chloromethyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(chloromethyl)-1,3,5-triazine is a chemical compound with the molecular formula C12H15Cl3. It is known for its unique structure and reactivity, making it a valuable compound in various scientific and industrial applications. This compound is characterized by the presence of three chloromethyl groups attached to a triazine ring, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(chloromethyl)-1,3,5-triazine typically involves the chloromethylation of 1,3,5-triazine. One common method includes the reaction of 1,3,5-triazine with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(chloromethyl)-1,3,5-triazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chloromethyl groups.
Oxidation Reactions: Products depend on the extent of oxidation and can include aldehydes, carboxylic acids, or other oxidized species.
Reduction Reactions: Reduced products vary based on the degree of reduction and the specific reducing agent used.
Applications De Recherche Scientifique
2,4,6-Tris(chloromethyl)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Tris(bromomethyl)-1,3,5-triazine
- 2,4,6-Tris(iodomethyl)-1,3,5-triazine
- 2,4,6-Tris(methyl)-1,3,5-triazine
Uniqueness
2,4,6-Tris(chloromethyl)-1,3,5-triazine is unique due to its specific reactivity and the presence of chloromethyl groups, which provide distinct chemical properties compared to its bromomethyl, iodomethyl, and methyl analogs. The chloromethyl groups offer a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
| 98142-42-8 | |
Formule moléculaire |
C6H6Cl3N3 |
Poids moléculaire |
226.5 g/mol |
Nom IUPAC |
2,4,6-tris(chloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6H6Cl3N3/c7-1-4-10-5(2-8)12-6(3-9)11-4/h1-3H2 |
Clé InChI |
RICRAVHJCLFPFF-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NC(=NC(=N1)CCl)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)-](/img/structure/B14334069.png)






